
Rabeprazole Sulfide N-Oxide
説明
Rabeprazole Sulfide N-Oxide is a derivative of rabeprazole, a well-known proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease and peptic ulcers. This compound is an important intermediate in the synthesis of rabeprazole and its metabolites. It is characterized by the presence of a benzimidazole ring linked to a pyridine moiety through a methylsulfinyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rabeprazole Sulfide N-Oxide typically involves the oxidation of rabeprazole sulfide. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like methanol or dichloromethane at a temperature range of 0-25°C to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Oxidation Reactions
RSO is synthesized via controlled oxidation of rabeprazole sulfide. Industrial processes prioritize selective oxidation to minimize by-products like sulfones:
-
Primary oxidation :
Reagent : Hydrogen peroxide or meta-chloroperbenzoic acid (MCPBA)
Conditions : 0–25°C in methanol or dichloromethane .
Outcome : Conversion of sulfide to sulfoxide with >95% selectivity . -
Overoxidation risk :
Excess oxidants or prolonged reaction times lead to sulfone formation (Rabeprazole sulfone), a common impurity requiring chromatographic removal .
Table 1: Oxidation Reaction Parameters
Parameter | Optimal Range | By-Product Risk |
---|---|---|
Temperature | 0–25°C | High above 30°C |
Oxidant Concentration | 1.0–1.2 equivalents | >1.5 equivalents |
Reaction Time | 1–2 hours | >3 hours |
Reduction Reactions
RSO serves as a precursor in rabeprazole synthesis via selective reduction:
-
Catalytic hydrogenation :
Reagent : Palladium on carbon (Pd/C) under hydrogen gas
Outcome : N-oxide group reduction yields rabeprazole with 98% purity . -
Industrial scalability : Continuous flow reactors enhance efficiency, achieving 98.78% purity in 56 seconds .
Metabolic Pathways
In hepatic environments, RSO undergoes enzymatic transformations:
-
Demethylation :
Enzyme : CYP2C19 and CYP3A4
Product : O-demethylated metabolites with altered pharmacokinetics . -
Sulfation : Conjugation with sulfuric acid increases water solubility for renal excretion .
Key Finding : Demethylation reduces RSO’s plasma half-life from 1.5 hours to <30 minutes in CYP2C19 poor metabolizers .
Stability Under pH Variation
RSO exhibits unique stability compared to rabeprazole:
Condition | Rabeprazole Degradation | RSO Stability |
---|---|---|
Acidic (pH 1–3) | Rapid decomposition | >90% intact |
Neutral (pH 7) | Moderate degradation | 85% intact |
Alkaline (pH 9–10) | Stable | 95% intact |
This stability allows RSO to serve as a storage-stable intermediate .
Comparative Reactivity
Table 2: Reactivity of Benzimidazole Derivatives
Compound | Oxidation Sensitivity | Reduction Efficiency | Metabolic Half-Life |
---|---|---|---|
Rabeprazole Sulfide | High | Low | 2.1 hours |
Rabeprazole Sulfide N-Oxide | Moderate | High | 1.5 hours |
Rabeprazole Sulfone | Low | None | 4.8 hours |
Synthetic By-Product Management
科学的研究の応用
Scientific Research Applications
-
Pharmaceutical Formulations
- RSO is primarily utilized in pharmaceutical formulations aimed at treating gastrointestinal disorders due to its potent acid-inhibitory effects. Its derivatives are being studied for their varying degrees of biological activity, which may provide new therapeutic options beyond traditional PPIs.
-
Metabolic Studies
- Research indicates that RSO can participate in metabolic reactions such as demethylation, leading to various metabolites with potentially different pharmacological profiles. Understanding these metabolic pathways is crucial for optimizing therapeutic regimens involving rabeprazole-based treatments.
-
Interaction Studies
- RSO's interaction with cytochrome P450 enzymes during metabolism has been a focus of investigation. These interactions can influence the efficacy and safety profiles of medications taken concurrently with rabeprazole, highlighting the importance of understanding drug-drug interactions in clinical settings.
-
Continuous Flow Microreactor Applications
- Recent studies have explored the use of continuous flow microreactors for the synthesis of rabeprazole from RSO. This method improves production efficiency significantly compared to traditional batch processes, yielding high-purity products rapidly (98.78% purity in just 56 seconds) while also enhancing stability during reactions .
作用機序
The mechanism of action of Rabeprazole Sulfide N-Oxide involves its interaction with the gastric H+/K+ ATPase enzyme, similar to rabeprazole. It inhibits the final step of gastric acid secretion by binding to the enzyme and preventing the exchange of hydrogen and potassium ions. This action reduces the production of gastric acid, providing relief from acid-related disorders.
類似化合物との比較
Rabeprazole: The parent compound, a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A related compound with similar therapeutic uses.
Uniqueness: Rabeprazole Sulfide N-Oxide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other proton pump inhibitors. Its role as an intermediate in the synthesis of rabeprazole and its metabolites also highlights its importance in pharmaceutical research and development.
生物活性
Rabeprazole sulfide N-oxide is a metabolite of rabeprazole, a proton pump inhibitor (PPI) commonly used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This article explores the biological activity of this compound, highlighting its pharmacological properties, metabolic pathways, and potential therapeutic implications.
Overview of Rabeprazole and Its Metabolites
Rabeprazole is a member of the benzimidazole class of PPIs, functioning primarily by inhibiting the H+/K+ ATPase enzyme in gastric parietal cells, thereby reducing gastric acid secretion. The drug undergoes extensive metabolism in the liver, leading to various metabolites, including rabeprazole sulfide and this compound. The latter is formed through the oxidation of the sulfide group in rabeprazole sulfide.
This compound exhibits biological activity that may differ from its parent compound. Research indicates that it retains some inhibitory effects on gastric acid secretion but may also influence other biological pathways:
- HIF-1α Induction : Recent studies have shown that rabeprazole can induce hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels. This induction can promote vascular repair and resolution of inflammation, particularly in models of sepsis and lung injury .
- Inflammatory Response Modulation : Rabeprazole treatment has been linked to reduced expression of pro-inflammatory cytokines and improved outcomes in models of endotoxemia-induced lung injury . This suggests that its metabolites, including this compound, may contribute to anti-inflammatory effects.
Metabolic Pathways
The metabolism of rabeprazole involves several pathways that lead to the formation of various metabolites. Notably:
- O-Demethylation : Rabeprazole sulfide can undergo O-demethylation, resulting in metabolites that may exhibit different pharmacological properties .
- Oxidation : The conversion of rabeprazole sulfide to its N-oxide form involves oxidation processes that can significantly affect its stability and biological activity .
Case Study 1: Vascular Repair and Inflammation Resolution
A study conducted on mouse models demonstrated that rabeprazole significantly enhanced vascular repair following inflammatory lung injury. The treatment resulted in reduced vascular leakage and neutrophil sequestration during the repair phase, indicating its potential utility in managing sepsis-related complications .
Case Study 2: Dose-Response Relationship
In another investigation, a dose-response study was performed to assess the effects of varying concentrations of rabeprazole on HIF-1α expression in human lung microvascular endothelial cells (HLMVECs). The results showed a clear dose-dependent increase in HIF-1α mRNA levels, suggesting that optimal dosing could maximize therapeutic benefits while minimizing adverse effects .
Data Tables
Metabolite | Formation Pathway | Biological Activity |
---|---|---|
Rabeprazole | Direct administration | PPI activity |
Rabeprazole Sulfide | Sulfide oxidation | Moderate PPI activity |
This compound | Oxidation of sulfide | HIF-1α induction; anti-inflammatory effects |
特性
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(21(22)9-8-17(13)24-11-5-10-23-2)12-25-18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSOUPMFBQXHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582521 | |
Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924663-40-1 | |
Record name | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924663-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。